5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds typically involves multi-step reactions, starting from basic building blocks to achieve the target molecule. For example, the synthesis process might include the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde, as demonstrated in related compounds, to obtain specific substituted triazole derivatives (Xu et al., 2006). Such processes highlight the complexity and the meticulous approach required in the synthesis of triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including compounds similar to 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, reveals intricate details about their spatial configuration and atomic arrangement. For instance, crystallographic studies can show how dihedral angles between different rings in the molecule affect its overall shape and reactivity (Xue et al., 2008). Understanding these structural nuances is crucial for assessing the compound's potential interactions and stability.
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, reflecting their chemical properties. The presence of triazole and thiol groups in these molecules makes them versatile in reactions such as alkylation, acylation, and the formation of Schiff bases, contributing to their anti-inflammatory and antimicrobial activities (L. Labanauskas et al., 2001). Such properties are vital for developing new pharmaceuticals and materials.
Physical Properties Analysis
The physical properties of 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, such as solubility, melting point, and crystal structure, can be inferred from similar compounds. For example, the crystallization in different systems and the determination of cell parameters provide insights into the compound's stability and suitability for various applications (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities, are crucial for understanding the applications of triazole derivatives. Studies have shown that these compounds exhibit significant anti-inflammatory and antimicrobial activities, which could be attributed to their structural features and functional groups (L. Labanauskas et al., 2001). Such insights are essential for the development of new drugs and materials.
Scientific Research Applications
Synthesis and Crystal Structure
The compound has been synthesized through a specific reaction process, demonstrating unique crystal structure properties. This study highlights its potential in the field of crystallography and molecular design (Xu et al., 2006).
DNA Methylation Inhibition
Research indicates that derivatives of this compound, specifically 4-substituted 4H-1,2,4-triazole-3-thiol, show promise as DNA methylation inhibitors. These findings are significant for anti-tumor activity and understanding the methylation level of tumor DNA (Hovsepyan et al., 2018).
Synthesis of Derivatives
Various derivatives of this compound have been synthesized, exhibiting potential in pharmacology and materials science. The diverse range of derivatives indicates broad applicability in multiple scientific fields (Nikpour & Motamedi, 2015).
Spectroscopic Characterization and Biological Evaluation
The compound has been evaluated for its antioxidant and α-glucosidase inhibitory activities. This highlights its potential application in medicinal chemistry and pharmacology (Pillai et al., 2019).
Insecticidal Activity
Derivatives of this compound have shown significant insecticidal activity, suggesting its use in agricultural and pest control applications (Maddila, Pagadala, & Jonnalagadda, 2015).
Anti-Inflammatory Activity
The compound's derivatives have exhibited anti-inflammatory properties, underscoring its potential in the development of new anti-inflammatory agents (Labanauskas et al., 2001).
Antibacterial and Antifungal Study
Some derivatives of this compound have shown interesting antibacterial and antifungal activities, making them relevant in the development of new antimicrobial agents (Joshi et al., 2021).
properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-5-4-6-10(9(8)2)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOBQBRBKGXLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360242 |
Source
|
Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669705-46-8 |
Source
|
Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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